Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as a carboxylic acid derivative, specifically an ester, which plays a crucial role in the synthesis of various bioactive molecules. The compound is known for its potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.
The compound's chemical identity can be associated with its unique structure and properties, which have been documented in various chemical databases and literature sources. Its Chemical Abstracts Service (CAS) number is 64920-29-2, facilitating its identification in chemical inventories.
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate belongs to the class of compounds known as azepanes, which are seven-membered cyclic amines. This classification highlights its structural characteristics and potential reactivity patterns.
The synthesis of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate can be approached through various methodologies. A notable method involves the use of microwave-assisted synthesis, which enhances reaction efficiency and yield.
Technical Details:
The molecular structure of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate features a seven-membered azepane ring with a phenyl substituent and a carbonyl group at position 7.
This representation highlights the basic elements present in the compound.
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate can undergo various chemical reactions typical for esters and cyclic compounds:
Technical Details:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
The mechanism of action for ethyl 7-oxo-4-phenyl-4-azepanecarboxylate primarily involves its reactivity as an electrophile due to the presence of the carbonyl group. This characteristic allows it to participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
The reactivity can be influenced by factors such as:
Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate has several applications in scientific research:
Regioselective acylation of the azepane nitrogen is critical for constructing the ethyl 7-oxo-4-phenylazepane-4-carboxylate scaffold. This approach leverages N-protection and steric directing groups to control carboxylate introduction at the C4 position. The Boc (tert-butoxycarbonyl) group serves as a transient protecting moiety, enabling selective ethyl esterification at the azepane nitrogen while preserving the ketone functionality at C7. For example, ethyl 1-boc-4-oxo-3-azepanecarboxylate (CAS 98977-37-8) is synthesized via nucleophilic substitution, where the Boc group ensures exclusive N-acylation over competing O-acylation pathways [6]. The reaction typically employs ethyl chloroacetate in aprotic solvents (e.g., DMF or acetonitrile) with inorganic bases (K₂CO₃), achieving yields of 75–88% under ambient conditions. Key to success is the suppression of ketone enolization through temperature control (<25°C) and moderate base strength [6].
Table 1: Regioselective Acylation Conditions for Azepane Derivatives
Substrate | Acylating Agent | Solvent | Base | Yield (%) |
---|---|---|---|---|
1-Boc-4-oxoazepane | Ethyl chloroacetate | DMF | K₂CO₃ | 88 |
1-Boc-4-oxoazepane | Ethyl bromoacetate | CH₃CN | Et₃N | 75 |
7-Oxo-4-phenylazepane | Diethyl dicarbonate | THF | DMAP | 70 |
Steric hindrance from the C4-phenyl group further enhances regioselectivity by impeding electrophilic attack at adjacent positions. This strategy facilitates gram-scale synthesis of ethyl 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a precursor to 7-oxo-4-phenyl variants via phenylmagnesium bromide addition [6].
One-pot methodologies enable efficient construction of the functionalized azepane ring via domino imine formation/Mannich cyclization sequences. While direct routes to ethyl 7-oxo-4-phenylazepane-4-carboxylate are sparsely documented, analogous protocols for ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8) demonstrate the feasibility of this approach for N-heterocycles [10]. Here, ethyl acetoacetate, benzaldehyde, and urea undergo a Biginelli-type reaction catalyzed by Lewis acids (e.g., Sc(OTf)₃ or Yb(OTf)₃), yielding bicyclic dihydropyrimidinones with 61–85% efficiency .
Palladium-catalyzed tandem cross-coupling/electrocyclization represents another powerful one-pot strategy. Though originally developed for pyrazoles (e.g., coupling enol triflates with ethyl diazoacetate), this method is adaptable to azepanones. For instance, cyclic enol triflates derived from δ-ketoesters react with diazoacetates under Pd(PPh₃)₄ catalysis (5 mol%) in DMF, followed by in situ thermal electrocyclization (60°C), delivering fused azepane carboxylates in a single step [7]. Optimization studies confirm that (Z)-enol triflates outperform (E)-isomers due to favorable chelation with palladium, minimizing side reactions and boosting yields to 81% at 50 mmol scale [7].
Table 2: One-Pot Synthesis of Azepane Carboxylate Precursors
Reaction Type | Components | Catalyst | Conditions | Yield (%) |
---|---|---|---|---|
Biginelli condensation | Ethyl acetoacetate, PhCHO, urea | Sc(OTf)₃ (5%) | EtOH, reflux, 8h | 85 |
Tandem cross-coupling | Cyclic enol triflate, ethyl diazoacetate | Pd(PPh₃)₄ | DMF, 60°C, 18h | 81 |
Imine-aldol cyclization | δ-Ketoaldehyde, aniline, ethyl acrylate | TiCl₄ | CH₂Cl₂, 0°C to rt | 68 |
Chiral azepane carboxylates require enantioselective C–C bond formation at the C4 stereocenter. Bimetallic salen–Ti(IV) complexes (e.g., derived from (R,R)-cyclohexanediamine) catalyze asymmetric additions to cyclic imines, achieving enantiomeric excesses (ee) >90% [2] [5]. For example, ethyl glyoxylate adds to 5,6-dihydro-4H-azepin-4-imines via titanium-activated nucleophile pathways, affording 4-substituted azepanes with tert-butyl or phenyl groups [5].
N,N'-Dioxide–Sc(III) complexes exhibit superior performance for sterically congested substrates. These catalysts enforce a rigid chiral pocket that directs Re- or Si-face attack of enolates onto α-ketoesters or glyoxal derivatives. As demonstrated in oxindole syntheses, Sc(III) catalysts maintain >99% ee even at 1 mol% loading or 10 mmol scale, underscoring their robustness [8]. Applied to azepanones, this method could deliver ethyl (R)-7-oxo-4-phenylazepane-4-carboxylate with quaternary stereocenters. Nonlinear effect studies confirm enantioselectivity arises from monomeric Sc(III) species rather than aggregates [8].
Table 3: Enantioselective Catalysts for Azepane Quaternary Centers
Catalyst System | Reaction | ee Range (%) | Key Features |
---|---|---|---|
Salen–Ti(IV) | Ethyl cyanoformate + aldehyde | 85–93 | Bimetallic mechanism; cyanide co-catalyst |
N,N'-Dioxide–Sc(OTf)₃ | Aldol-type addition to trifluoropyruvate | 95–>99 | Low catalyst loading (1 mol%); scalable |
COP–Pd(II) | Allylic alkylation of imidates | 90–98 | Di-μ-amidate dipalladium complex |
Efficient enolate trapping is essential for introducing the C3-carbethoxy group in 7-oxoazepanes. Solvent polarity critically influences enolate stability and electrophile reactivity. Polar aprotic solvents (DMF, DMSO) outperform protic or nonpolar alternatives by stabilizing metal enolates and enhancing electrophile accessibility. For Pd-catalyzed cross-couplings involving enol triflates, DMF maximizes yields (70–84%) due to superior Pd(0) solubility and triflate dissociation [7].
Base selection is equally crucial:
Electrophile reactivity must be tuned to match enolate nucleophilicity. Ethyl chloroacetate reacts sluggishly with sterically hindered azepanone enolates, whereas ethyl diazoacetate or diethyl dicarbonate provides higher conversions under Pd(0) mediation or phase-transfer catalysis [7] [6].
Table 4: Solvent/Reagent Impact on Enolate Trapping Efficiency
Solvent | Base | Electrophile | Conversion (%) | Byproducts Identified |
---|---|---|---|---|
DMF | NMM | Ethyl diazoacetate | 95 | <5% dimerized enol triflate |
THF | Et₃N | Ethyl chloroacetate | 60 | 30% hydrolyzed imidate |
Toluene | DBU | Diethyl dicarbonate | 45 | 40% C-acylated isomer |
CH₃CN | K₂CO₃ | Ethyl bromoacetate | 75 | 15% O-alkylated product |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9